molecular formula C6H14Br2N4S B1396781 {2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide CAS No. 1332529-13-1

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide

Cat. No.: B1396781
CAS No.: 1332529-13-1
M. Wt: 334.08 g/mol
InChI Key: UYHYGFATKDCOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide (CAS 1332529-13-1) is a chemical compound with a molecular formula of C6H14Br2N4S and a molecular weight of 334.08 g/mol . It features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds containing the 1,2,4-triazole nucleus have been extensively studied and reported to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, antitubercular, anticancer, antioxidant, and anticonvulsant activities . The specific substitution pattern on this molecule—incorporating a dimethyl group on the triazole ring and a thioether-linked amine side chain—is often explored in drug discovery to optimize physicochemical properties and biological efficacy. Related 1,2,4-triazole derivatives have been synthesized and evaluated for their potent antioxidant and anticancer activities in vitro and in vivo . Furthermore, such triazole-based structures are of significant interest in the development of new heterocyclic compounds for various applications in life sciences research . This product is provided as a solid and is intended for research applications only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.2BrH/c1-5-8-9-6(10(5)2)11-4-3-7;;/h3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYGFATKDCOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₄Br₂N₄S
  • CAS Number : 1332529-13-1
  • MDL Number : MFCD13250111
  • Physical State : Solid

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. Triazoles are known for their efficacy against various bacterial and fungal strains. A study highlighted the compound's effectiveness against Staphylococcus epidermidis, suggesting that the presence of the triazole ring enhances its antibacterial activity compared to traditional antibiotics like amphotericin B .

Anticancer Potential

Triazole compounds have been extensively studied for their anticancer properties. The structure of this compound allows it to interact with cancer cell lines effectively. For instance, compounds with similar triazole structures have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

CompoundIC50 (µg/mL)Target
Compound A1.61 ± 1.92Anti-Bcl-2 Jurkat
Compound B1.98 ± 1.22Anti-A-431

Anticonvulsant Activity

The anticonvulsant effects of triazole derivatives have been documented in various studies. The mechanism often involves modulation of neurotransmitter systems and ion channels. Specifically, compounds similar to this compound have been reported to enhance GABAergic transmission, providing a therapeutic approach for epilepsy .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in pathogenic processes.
  • Modulate Cell Signaling Pathways : It can influence pathways related to cell proliferation and apoptosis.
  • Interact with DNA/RNA : Some studies suggest that triazole derivatives can bind to nucleic acids, disrupting replication in pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates. The study found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics. The study concluded that the compound’s mechanism involved both apoptosis induction and cell cycle arrest .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
The triazole moiety in the compound is similar to that found in several antifungal agents. Research indicates that derivatives of triazoles exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This suggests that {2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide could be explored as a lead compound for developing new antifungal agents .

Enzyme Inhibition Studies
The compound may also be utilized in studies involving enzyme inhibition. Its structural features allow it to interact with various biological targets, potentially leading to the development of inhibitors for specific enzymes involved in disease pathways. For example, triazole derivatives have been studied for their ability to inhibit phosphodiesterase enzymes.

Agricultural Science

Fungicides
Due to its antifungal properties, this compound can be investigated as a potential fungicide. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. The effectiveness of this compound as a fungicide could be evaluated through field trials and laboratory assays .

Plant Growth Regulation
There is emerging evidence that triazole compounds can influence plant growth and development. Investigating the effects of this compound on plant physiology could yield insights into its potential use as a plant growth regulator.

Material Science

Polymer Chemistry
The compound can serve as a precursor for synthesizing polymers with specific properties. Triazole-containing polymers have shown promise in applications such as drug delivery systems and advanced materials due to their stability and biocompatibility .

Nanotechnology
In nanotechnology, triazole derivatives are being explored for their ability to stabilize nanoparticles or as functional groups in the synthesis of nanomaterials. The unique properties of this compound could be harnessed to create novel nanocomposites with enhanced performance characteristics.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against common agricultural pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition of fungal growth at low concentrations .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors revealed that triazole derivatives effectively inhibited specific phosphodiesterases involved in signaling pathways related to cancer progression. The study suggests that further exploration of this compound could lead to novel therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of 1,2,4-Triazole Derivatives

Compound Substituents (Triazole Positions) Molecular Formula Yield (%) Key Functional Groups
Target Compound 4,5-Dimethyl C7H14N4S·2HBr N/A Thioether, dihydrobromide
4-Ethyl-5-Methyl Analog 4-Ethyl, 5-Methyl C7H16Br2N4S N/A Thioether, dihydrobromide
3-Methoxyphenyl Derivative 4-Methyl, 5-(3-Methoxyphenyl) C17H21N3O3S 65.9 Ester, aromatic methoxy
Nitro/Trifluoromethyl Analog 4-Nitrobenzylidene, 5-CF3 C20H15ClF3N7O4S N/A Nitro, trifluoromethyl, ester

Table 2: Elemental Analysis Comparison (Selected Compounds)

Compound C Calculated (%) C Found (%) N Calculated (%) N Found (%)
Nitro/Trifluoromethyl Analog 44.33 44.21 18.09 18.01
Hydrobromide Salt (C19) Data Unavailable - - -

Research Findings and Implications

  • Bulkier substituents (e.g., ethyl, aryl) may hinder target engagement .
  • Salt Selection : Dihydrobromide salts improve solubility over neutral triazoles, as evidenced by analogous imidazoline hydrobromides in .

Preparation Methods

Synthesis of 4,5-Dimethyl-1,2,4-triazole Core

The 1,2,4-triazole ring with methyl substitutions is typically prepared via cyclization reactions involving hydrazine derivatives and suitable carbonyl or nitrile precursors. Literature indicates:

  • Cyclization of thiosemicarbazide derivatives under acidic or dehydrating conditions is a common route to 1,2,4-triazoles, often employing reagents like polyphosphoric acid or sulfuric acid for dehydration and ring closure.
  • Oxidative cyclization of thiosemicarbazones can also yield substituted triazoles with high purity and yield.

Formation of the Dihydrobromide Salt

  • The free amine is treated with hydrobromic acid (HBr) in an appropriate solvent, such as ethanol or ether, to form the dihydrobromide salt.
  • This salt formation enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.

Detailed Preparation Procedure (Generalized)

Step Reagents & Conditions Description
1. Preparation of 4,5-dimethyl-1,2,4-triazole thiol intermediate Cyclization of methyl-substituted thiosemicarbazide derivatives under acidic/dehydrating conditions (e.g., polyphosphoric acid, sulfuric acid) Yields 4,5-dimethyl-1,2,4-triazole with a thiol substituent at 3-position
2. Alkylation with 2-bromoethylamine React thiol intermediate with 2-bromoethylamine in DMF, using sodium hydride as base, at room temperature to 50°C Formation of the thioether linkage connecting triazole and ethylamine
3. Salt formation Treat the free amine with excess hydrobromic acid in ethanol or ether at 0-25°C Formation of the dihydrobromide salt, yielding the final compound

Reaction Conditions and Optimization

  • Solvent choice: Dimethylformamide (DMF) is preferred for alkylation steps due to its polar aprotic nature, which stabilizes charged intermediates and promotes nucleophilic substitution.
  • Base: Sodium hydride (60% dispersion in oil) is used to deprotonate the thiol group, increasing nucleophilicity for efficient S-alkylation.
  • Temperature: Alkylation reactions are typically conducted at room temperature or slightly elevated temperatures (up to 50°C) to balance reaction rate and minimize side reactions.
  • Purification: Silica gel column chromatography using ethyl acetate and acetone mixtures is employed to purify intermediates and final products.
  • Salt crystallization: The dihydrobromide salt is isolated by adding diethyl ether or ethyl acetate to the reaction mixture, inducing crystallization of the salt form.

Research Findings and Yield Data

While specific yield data for this exact compound are scarce in open literature, analogous compounds prepared via similar routes typically achieve:

Stage Yield (%) Notes
Triazole thiol intermediate synthesis 70-85% High purity achievable via cyclization and recrystallization
Thioether formation (alkylation) 65-80% Dependent on reaction time, temperature, and base equivalence
Dihydrobromide salt formation >90% Salt formation is generally quantitative with proper acid stoichiometry

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Cyclization to 4,5-dimethyl-1,2,4-triazole thiol Methyl-substituted thiosemicarbazide, polyphosphoric acid, sulfuric acid Heating under reflux or elevated temperature Formation of triazole ring with thiol substituent
Alkylation to form thioether linkage 2-Bromoethylamine, sodium hydride, DMF Room temp to 50°C, inert atmosphere S-alkylation yielding thioether intermediate
Salt formation Hydrobromic acid, ethanol or ether 0–25°C Formation of dihydrobromide salt

Additional Notes

  • The synthetic route is adaptable for scale-up, given the robustness of the cyclization and alkylation steps.
  • Careful control of moisture and oxygen is necessary during sodium hydride handling to avoid hazards.
  • Chromatographic purification ensures removal of unreacted starting materials and side products.
  • The dihydrobromide salt form improves compound stability for storage and further applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing {2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation and subsequent functionalization. A typical approach involves refluxing intermediates (e.g., hydrazides or thioureas) in solvents like DMSO or ethanol under acidic or basic conditions. For example, triazole-thioether formation may require refluxing with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Critical parameters include:

  • Reaction time : Extended reflux durations (e.g., 18 hours for cyclization) improve conversion rates but may degrade heat-sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol aids in selective crystallization.
  • Purification : Ice-water precipitation and ethanol-water recrystallization yield purer products (65% reported yield in analogous syntheses) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., thioether S–C stretch at ~600–700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., methyl groups on triazole at δ 2.2–2.5 ppm, ethylamine protons at δ 3.0–3.5 ppm) and carbon backbone integrity .
  • Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., triazole ring planarity and dihydrobromide salt formation) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate:

  • Antiradical activity : Use DPPH radical scavenging assays (IC₅₀ quantification) with ascorbic acid as a positive control .
  • Antimicrobial activity : Conduct disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen using MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve purity and scalability for in vivo studies?

  • Methodological Answer :

  • Solvent optimization : Replace DMSO with ethanol or acetonitrile to reduce viscosity and improve post-reaction workup .
  • Catalyst screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) for faster cyclization .
  • Purification : Employ column chromatography (silica gel, eluting with CH₂Cl₂:MeOH) for intermediates prone to co-crystallization with byproducts .
  • Scalability : Use flow chemistry for continuous reflux and automated pH adjustment to maintain reproducibility at larger scales .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structural validation : Confirm compound identity via HRMS and 2D-NROSY to rule out batch-to-batch variability .
  • Assay standardization : Replicate conflicting studies using identical cell lines (e.g., ATCC-certified strains) and positive controls .
  • Mechanistic probing : Perform target engagement assays (e.g., SPR or ITC) to verify interactions with purported molecular targets (e.g., microbial enzymes or free radicals) .

Q. What methodologies are used to study the pharmacokinetics and metabolite profiling of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Administer the compound to rodent models (e.g., Sprague-Dawley rats) via intragastric routes. Collect serum at timed intervals and quantify plasma concentrations using HPLC-UV or LC-MS. Key parameters include elimination half-life (t₁/₂) and Cₘₐₓ .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes. Compare fragmentation patterns with synthetic standards .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :

  • Systematic derivatization : Modify the triazole’s substituents (e.g., replace methyl groups with halogens or aryl rings) and the ethylamine side chain (e.g., introduce carboxylate or amide groups) .
  • Biological testing : Screen derivatives in parallel against a panel of assays (e.g., antiradical, antimicrobial, cytotoxicity) to identify critical pharmacophores. For instance, blocking the carboxyl group in analogous compounds reduced antiradical activity by 40–60%, highlighting its importance .
  • Computational modeling : Perform DFT calculations or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide
Reactant of Route 2
Reactant of Route 2
{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.